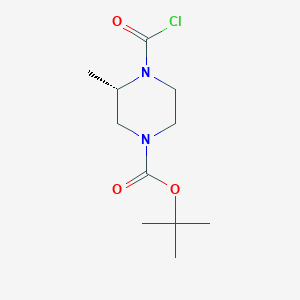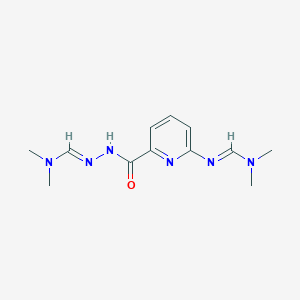
1-Bromo-7-chloro-2,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-7-chloro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-7-chloro-2,6-naphthyridine typically involves the halogenation of 2,6-naphthyridine. One common method includes the bromination and chlorination of the naphthyridine core under controlled conditions. For instance, bromine and chlorine can be introduced using reagents like N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-7-chloro-2,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
1-Bromo-7-chloro-2,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Material Science: It is used in the development of novel materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-7-chloro-2,6-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substitutions play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Naphthyridine: A parent compound with similar core structure but without halogen substitutions.
1-Bromo-2,6-naphthyridine: Similar but lacks the chlorine substitution.
7-Chloro-2,6-naphthyridine: Similar but lacks the bromine substitution.
Uniqueness
1-Bromo-7-chloro-2,6-naphthyridine is unique due to its dual halogen substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C8H4BrClN2 |
|---|---|
Peso molecular |
243.49 g/mol |
Nombre IUPAC |
1-bromo-7-chloro-2,6-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-8-6-3-7(10)12-4-5(6)1-2-11-8/h1-4H |
Clave InChI |
UVMIAHCGXMPTSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=CC(=NC=C21)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12839846.png)

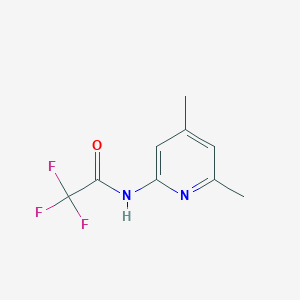
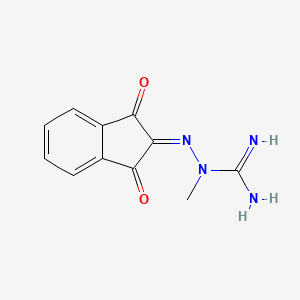
![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12839870.png)
![tert-Butyl 7-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12839876.png)
![Methyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxylate hydrobromide](/img/structure/B12839880.png)
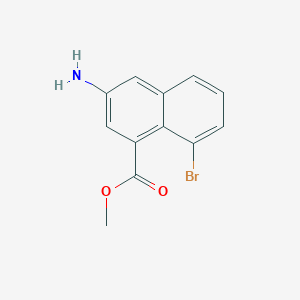
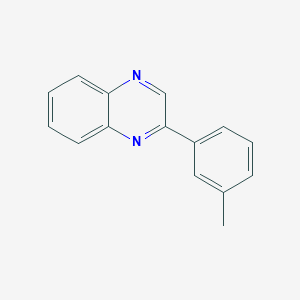
![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride](/img/structure/B12839918.png)

